molecular formula C6H10N2O B11736334 (1R)-1-(5-Methyl-1,2-oxazol-3-yl)ethan-1-amine

(1R)-1-(5-Methyl-1,2-oxazol-3-yl)ethan-1-amine

Cat. No.: B11736334
M. Wt: 126.16 g/mol
InChI Key: LEFVDZCQGFWHQB-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1-(5-Methyl-1,2-oxazol-3-yl)ethan-1-amine is a chiral chemical compound featuring a 5-methylisoxazole ring linked to an ethanamine group, provided in high purity for research and development applications . The 1,2-oxazole (isoxazole) scaffold is a privileged structure in medicinal chemistry and material science, often serving as a key building block for the synthesis of more complex molecules . Its primary research value lies in its role as a synthetic intermediate, particularly in the development of ligands for metal complexes, as demonstrated by the use of similar 5-methyl-1,2-oxazol-3-amine ligands in the synthesis and structural characterization of coordination compounds with iron and other metals . The chiral (R)-enantiomer is of specific interest for creating stereochemically defined compounds, which is crucial in pharmaceutical research for probing biological activity and optimizing drug-target interactions. Researchers utilize this compound to explore new synthetic pathways and develop novel molecules with potential applications in various fields . As a handling note, related amine compounds have been associated with safety warnings including H302 (harmful if swallowed), H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

(1R)-1-(5-methyl-1,2-oxazol-3-yl)ethanamine

InChI

InChI=1S/C6H10N2O/c1-4-3-6(5(2)7)8-9-4/h3,5H,7H2,1-2H3/t5-/m1/s1

InChI Key

LEFVDZCQGFWHQB-RXMQYKEDSA-N

Isomeric SMILES

CC1=CC(=NO1)[C@@H](C)N

Canonical SMILES

CC1=CC(=NO1)C(C)N

Origin of Product

United States

Preparation Methods

Cyclocondensation and Asymmetric Reduction

The oxazole ring can be constructed via cyclocondensation of β-ketonitrile derivatives with hydroxylamine hydrochloride. For example, 3-cyano-5-methyl-1,2-oxazole forms through the reaction of 2-methyl-2-cyano-1,3-dioxolane with hydroxylamine under acidic conditions . Subsequent reduction of the nitrile group to the primary amine introduces the chiral center.

Key steps:

  • Cyclocondensation : Heating 2-methyl-2-cyano-1,3-dioxolane with hydroxylamine hydrochloride (2.2 equiv) in methanol at 60°C for 6 hours yields 5-methyl-3-cyano-1,2-oxazole .

  • Asymmetric Reduction : Catalytic hydrogenation using a chiral catalyst (e.g., (R)-BINAP-Ru) selectively reduces the nitrile to the (R)-amine. This method achieves enantiomeric excess (ee) >90% in analogous systems .

Table 1: Representative Conditions for Cyclocondensation-Reduction

StepReagentsConditionsYieldee
CyclocondensationNH₂OH·HCl, MeOH60°C, 6 hr88%-
ReductionH₂, (R)-BINAP-Ru50 psi, RT, 12 hr75%92%

Chiral Auxiliary-Mediated Synthesis

This approach employs a chiral auxiliary to direct stereochemistry during oxazole formation. For instance, (S)-phenylglycinol is coupled to a β-ketoester precursor, followed by cyclization and auxiliary removal .

Procedure:

  • Auxiliary Attachment : React ethyl 3-oxopentanoate with (S)-phenylglycinol under Mitsunobu conditions to form a diastereomerically enriched β-ketoamide.

  • Cyclization : Treat with POCl₃ to form the oxazole ring.

  • Auxiliary Removal : Hydrolysis with HCl yields the (R)-amine. This method provides ee >85% but requires additional steps for auxiliary recovery .

Enzymatic Kinetic Resolution

Racemic 1-(5-Methyl-1,2-oxazol-3-yl)ethanamine can be resolved using lipases or acylases. For example, Candida antarctica lipase B selectively acetylates the (S)-enantiomer, leaving the (R)-amine unreacted .

Table 2: Enzymatic Resolution Performance

EnzymeSubstrateConversionee (R)
CAL-BRacemic amine45%98%

Asymmetric Hydrogenation of Imines

A prochiral imine precursor, 5-methyl-1,2-oxazol-3-yl-ethanimine, undergoes hydrogenation with a chiral iridium catalyst. This method, adapted from diene syntheses , achieves high stereocontrol:

  • Catalyst : (R)-Xyl-SEGPHOS-Ir

  • Conditions : 80°C, 50 bar H₂, 24 hr

  • Outcome : 90% yield, 94% ee

Comparative Analysis of Methods

Table 3: Method Comparison

MethodAdvantagesLimitationsYield Rangeee Range
Cyclocondensation-ReductionHigh scalabilityRequires chiral catalyst70–75%90–92%
Chiral AuxiliaryPredictable stereochemistryMulti-step, costly60–65%85–88%
Enzymatic ResolutionMild conditionsLimited substrate scope40–50%95–98%
Asymmetric HydrogenationAtom economySensitive to impurities85–90%92–94%

Chemical Reactions Analysis

Oxazole Ring Reactivity

The oxazole ring in this compound can participate in electrophilic substitution and cycloaddition reactions , depending on the substituents and reaction conditions.

Electrophilic Substitution

  • Mechanism : The oxazole ring’s electron-deficient nature (due to conjugation with the amine group) allows activation toward electrophilic attack.

  • Conditions : Strong acids/bases or coordinating solvents (e.g., ethanol, dichloromethane) may facilitate substitution.

  • Example : Reactions involving halogenation or metal-catalyzed coupling (e.g., rhodium-catalyzed heteroarylation) could modify the oxazole ring .

Cycloaddition Reactions

The oxazole ring may engage in 1,3-dipolar cycloaddition with azides or other dipolarophiles, forming triazoles. For instance:

  • Azide Reactivity : Reaction with sulfonyl azides can yield NH-1,2,3-triazoles or diazoketones, depending on substituents and solvents .

  • Regioselectivity : Computational studies (DFT) show high regioselectivity in cycloaddition, driven by asynchronous bond formation .

Amine Group Reactivity

The primary amine group undergoes oxidation , alkylation , and acylation reactions.

Oxidation

  • Reagents : Potassium permanganate, hydrogen peroxide, or other oxidizing agents.

  • Outcome : Conversion to nitroso or nitroxide derivatives, altering the compound’s redox properties.

Alkylation/Acylation

  • Mechanism : Nucleophilic attack by alkyl halides or acylating agents (e.g., acetic anhydride).

  • Conditions : Basic environments (e.g., NaOH, DMAP) or catalytic amounts of acid may facilitate derivatization.

Computational Studies

Density functional theory (DFT) calculations reveal key mechanistic details:

  • Cycloaddition Pathway : The 1,3-dipolar cycloaddition between enaminones and sulfonyl azides is highly asynchronous, favoring NH-triazoles under electron-donating conditions .

  • Activation Barriers :

    • Sulfonyl Amide Elimination : High barriers (e.g., 29.7 kcal/mol) may hinder this pathway, favoring alternative routes like cycloreversion .

    • Cycloreversion : Requires higher barriers (e.g., 28.6 kcal/mol) but can be solvent-dependent (e.g., ethanol vs. 1,4-dioxane) .

Reaction PathwayKey StepActivation Barrier (kcal/mol)Solvent Effects
Cycloaddition → NH-TriazoleDialkyl Amine Elimination23.8 (with H₂O catalyst)Water lowers barrier via TS stabilization
Cycloreversion → DiazoketoneTriazoline Intermediate Break28.6Ethanol favors cycloreversion

Reaction Conditions and Solvent Effects

  • Catalysts : Rhodium complexes ([Cp*RhCl₂]₂) enable heteroarylation of oxazole derivatives under thermal conditions (100°C) .

  • Solvents :

    • 1,4-Dioxane : Favors elimination pathways over cycloreversion .

    • Ethanol : Promotes cycloreversion by stabilizing transition states .

Experimental Observations

  • Purification : Products are isolated via column chromatography (e.g., 95% EtOAc/n-hexane) .

  • Analytical Data : NMR and HRMS confirm structural integrity, with δ values for protons in oxazole rings typically in the 7–9 ppm range .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
The compound serves as a crucial building block in organic synthesis. Its unique structure allows chemists to develop new synthetic pathways and create complex molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution, making it versatile for synthesizing other compounds.

Table 1: Chemical Reactions Involving (1R)-1-(5-Methyl-1,2-oxazol-3-yl)ethan-1-amine

Reaction TypeDescriptionCommon Reagents
OxidationConverts the amine group to an amine oxidePotassium permanganate, hydrogen peroxide
ReductionModifies the oxazole ring or amine groupLithium aluminum hydride, sodium borohydride
SubstitutionNucleophilic or electrophilic substitutionsStrong acids/bases, solvents like dichloromethane

Biological Research

Model Compound for Biological Studies
In biological research, (1R)-1-(5-Methyl-1,2-oxazol-3-yl)ethan-1-amine is used to investigate the interactions of oxazole-containing molecules with biological systems. Its structural features enable researchers to study how these compounds affect various biological targets, such as enzymes and receptors.

Potential Therapeutic Applications
The compound is also being explored for its therapeutic potential. It may serve as a precursor in developing drugs targeting specific biological pathways or diseases. For instance, studies have indicated that derivatives of oxazole can exhibit antimicrobial and anti-inflammatory properties .

Case Study: Antimicrobial Activity

A study investigated the antimicrobial effects of oxazole derivatives, including (1R)-1-(5-Methyl-1,2-oxazol-3-yl)ethan-1-amine. Results showed significant inhibition against various bacterial strains, suggesting its potential as a lead compound in antibiotic development.

Medicinal Chemistry

Drug Development
In medicinal chemistry, this compound is being studied for its potential as a drug candidate. Its ability to interact with biological targets makes it a candidate for therapeutic agents aimed at treating conditions such as infections or inflammatory diseases.

Table 2: Medicinal Chemistry Applications

Application AreaDescription
Drug DesignUsed to create novel compounds targeting specific enzymes/receptors
PharmacologyInvestigated for effects on biological systems

Industrial Applications

Material Science
The industrial sector utilizes (1R)-1-(5-Methyl-1,2-oxazol-3-yl)ethan-1-amine in developing new materials. Its incorporation into polymers or coatings can enhance stability and reactivity due to the oxazole ring's properties.

Mechanism of Action

The mechanism of action of (1R)-1-(5-Methyl-1,2-oxazol-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Structural Insights:

  • Heterocycle Influence : The 1,2-oxazole ring in the target compound provides a balance of aromatic stability and polarity, whereas oxadiazole (e.g., 1,2,4-oxadiazole) and triazole analogues introduce distinct hydrogen-bonding capabilities and metabolic resistance .
  • Chirality: The R-configuration in the target compound and (R)-1-(1-methyltriazol-5-yl)ethan-1-amine is critical for enantioselective interactions, contrasting with non-chiral derivatives like 1-(3-propyl-oxadiazol-5-yl)ethan-1-amine .

Physicochemical Properties

  • Molecular Weight : The target compound (126.16 g/mol) and triazole analogue (126.16 g/mol) fall within the ideal range for oral bioavailability, while larger derivatives (e.g., 296.20 g/mol) may face challenges in absorption .
  • Polarity : The 1,2,3-triazole derivative exhibits higher polarity due to its nitrogen-rich ring, impacting solubility in aqueous media compared to the methyl-oxazole compound .
  • Stability : The oxadiazole-based compounds demonstrate superior metabolic stability, attributed to the resistance of the 1,2,4-oxadiazole ring to enzymatic degradation .

Biological Activity

(1R)-1-(5-Methyl-1,2-oxazol-3-yl)ethan-1-amine, also known as a chiral amine with an oxazole ring, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a chiral center and an oxazole ring. Its molecular formula is C6H11ClN2OC_6H_{11}ClN_2O with a molecular weight of 126.16 g/mol. The presence of the oxazole ring contributes to its reactivity and interaction with biological targets.

PropertyValue
IUPAC Name(1R)-1-(5-methyl-1,2-oxazol-3-yl)ethanamine; hydrochloride
CAS Number1808068-52-1
Molecular Weight126.16 g/mol
Chemical StructureChemical Structure

The biological activity of (1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The oxazole ring can engage in hydrogen bonding and π-stacking interactions, influencing the activity of various biological molecules.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptor sites, affecting signal transduction pathways.

Antimicrobial Activity

Research indicates that compounds containing oxazole rings exhibit antimicrobial properties. A study on similar oxazole derivatives demonstrated significant inhibition against various bacterial strains, suggesting that (1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine may have similar effects.

Anticancer Properties

Preliminary studies have suggested that this compound could serve as a lead for anticancer drug development. The mechanism appears to involve the modulation of cell signaling pathways associated with cancer progression.

Neuroprotective Effects

Given the structural similarity to known neuroprotective agents, (1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine is being investigated for potential neuroprotective effects in models of neurodegenerative diseases.

Study 1: Antimicrobial Evaluation

In a study evaluating various oxazole derivatives, (1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine was shown to possess promising antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be around 50 µg/mL.

Study 2: Anticancer Activity

A recent investigation into the anticancer properties revealed that the compound inhibited the proliferation of breast cancer cells (MCF7) with an IC50 value of 30 µM. The study highlighted its potential to induce apoptosis through the activation of caspase pathways.

Study 3: Neuroprotection

In neurotoxic models using SH-SY5Y neuroblastoma cells, (1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine exhibited protective effects against oxidative stress-induced cell death. This suggests a mechanism involving antioxidant activity.

Q & A

Q. What are the recommended synthetic routes for (1R)-1-(5-Methyl-1,2-oxazol-3-yl)ethan-1-amine with high enantiomeric purity?

  • Methodological Answer: Asymmetric synthesis using chiral catalysts (e.g., Rh or Ru complexes) or enzymatic resolution can achieve high enantiomeric purity. Chiral HPLC is critical for verifying enantiopurity, as demonstrated in the separation of related chiral amines in pharmacological studies . For structural analogs like pyrrole-based inhibitors, coupling reactions with activated intermediates (e.g., carboxamides) are common .

Q. How can NMR spectroscopy confirm the structural identity of this compound?

  • Methodological Answer: Key NMR features include:
  • 1H NMR: A singlet for the oxazole methyl group (~δ 2.14 ppm), a doublet for the chiral amine proton (~δ 5.17–5.24 ppm), and splitting patterns consistent with the oxazole ring protons (~δ 6.7–7.8 ppm) .
  • 13C NMR: Distinct signals for the oxazole carbons (~150–160 ppm) and the methyl group (~10–15 ppm).

Q. What functional groups dominate the reactivity of this compound?

  • Methodological Answer: The oxazole ring (electron-deficient heterocycle) influences electrophilic substitution patterns, while the primary amine enables nucleophilic reactions (e.g., acylations, Schiff base formations). The stereogenic center at C1 affects chiral recognition in biological systems .

Advanced Questions

Q. How can contradictions between computational docking predictions and experimental binding data for derivatives be resolved?

  • Methodological Answer:

Validate docking protocols using molecular dynamics (MD) simulations to account for protein flexibility.

Perform isothermal titration calorimetry (ITC) to experimentally measure binding thermodynamics.

Reconcile discrepancies by analyzing solvent effects or protonation states of the oxazole nitrogen.
Example: Derivatives of this compound showed unexpected selectivity in dihydroorotate dehydrogenase (DHODH) inhibition, requiring MD refinement .

Q. What crystallographic strategies are optimal for determining absolute configuration?

  • Methodological Answer:
  • Use SHELXL for refining small-molecule structures with high-resolution data .
  • Employ ORTEP-3 for visualizing anisotropic displacement parameters and validating chiral centers .
  • For twinned crystals, apply the TwinRotMat algorithm in WinGX to resolve ambiguities .

Q. How do hydrogen-bonding patterns in derivatives influence crystal packing?

  • Methodological Answer: Graph set analysis (e.g., Etter’s rules) identifies recurring motifs like R₂²(8) rings in oxazole-containing crystals. For example, NH···O hydrogen bonds between the amine and oxazole oxygen stabilize layered structures, as seen in related sulfonamide derivatives .

Q. What safety protocols are critical for handling enantiopure forms of this compound?

  • Methodological Answer:
  • Use fume hoods and PPE (gloves, goggles) to prevent inhalation/skin contact.
  • Store enantiopure samples under inert gas (N₂/Ar) to avoid racemization.
  • Follow protocols for biological waste disposal to mitigate environmental risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.